Silane, decyldimethyl-

描述

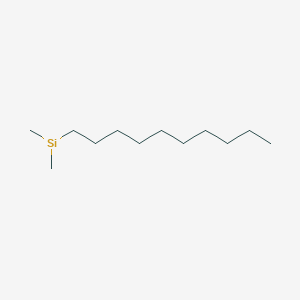

Silane, decyldimethyl- (hypothetical molecular formula: C₁₂H₂₈Si, molecular weight ≈ 200.4 g/mol) is an organosilicon compound characterized by a decyl (C₁₀H₂₁) chain and two methyl (CH₃) groups attached to a silicon atom. Organosilanes with alkyl substituents are widely used to enhance interfacial adhesion in composites or to modify inorganic surfaces for improved compatibility with organic matrices .

属性

IUPAC Name |

decyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Si/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDOMAHZZWTMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56318-71-9 | |

| Record name | Decyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56318-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

相似化合物的比较

Comparison with Structurally Similar Silanes

To contextualize Silane, decyldimethyl-, we compare it with four analogous silanes from the evidence, focusing on molecular structure, substituent effects, and applications.

Structural and Functional Differences

Alkyl Chain Length

- Decyldimethylsilane (C₁₀ chain) vs. Dodecyldimethylphenylsilane (C₁₂ chain):

The longer dodecyl chain enhances hydrophobicity and molecular weight, making it more effective in applications requiring water resistance, such as water oxidation catalysis . The phenyl group in the latter compound introduces aromaticity, enabling π-π interactions in fluorescence chemosensors for metal ion detection .

Reactivity and Functional Groups

- Dichloromethylsilane (Cl substituents): The chlorine atoms increase reactivity toward hydrolysis, making it a precursor for synthesizing siloxanes or modifying surfaces via silanol intermediates. In contrast, decyldimethylsilane’s alkyl groups reduce reactivity, favoring stable hydrophobic layers .

- Dimethylphenyl(phenylethynyl)silane :

The phenylethynyl group introduces unsaturation, enabling crosslinking in polymers or participation in click chemistry. This contrasts with decyldimethylsilane’s saturated alkyl chain, which prioritizes steric bulk and hydrophobicity over chemical reactivity .

Electron-Withdrawing Substituents

- [Difluoro(phenylsulfonyl)methyl]trimethyl-silane :

The sulfonyl and fluorine groups create strong electron-withdrawing effects, making this compound suitable for electrophilic substitutions or stabilizing negative charges in intermediates. Decyldimethylsilane lacks such groups, limiting its utility in these contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。